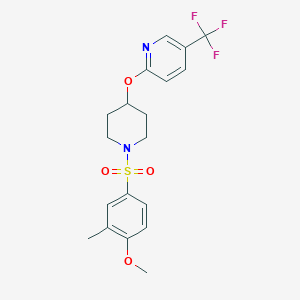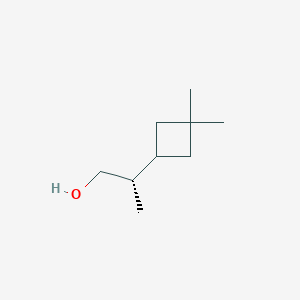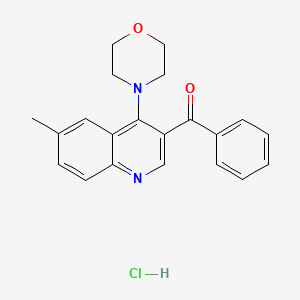
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of interest in several papers. For instance, paper describes a facile synthesis of methylenedioxy-bearing quinoline derivatives through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. Similarly, paper details the synthesis of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5yl]quinoline derivatives by reacting a quinoline-enone with hydrazine hydrate. These methods highlight the versatility of quinoline chemistry and the potential for synthesizing a compound like "3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride" through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. Paper discusses the importance of substituents at the 4-position of the 1-benzoyl group in quinoline derivatives for inducing apoptosis in cancer cells. The presence of a morpholin-4-yl group in the compound of interest suggests that it may also interact with biological targets in a specific manner, potentially influencing its activity profile.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which can alter their biological activity. For example, paper describes the synthesis of benzofuroquinolines through demethylcyclization reactions, indicating that quinoline derivatives can be structurally modified to create new compounds with potentially different biological activities. The reactivity of the benzoyl and morpholinyl groups in "3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride" could be explored in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substituents. Papers and discuss the antimicrobial and anti-inflammatory activities of quinoline derivatives, which are related to their chemical properties. The presence of a benzoyl group, as seen in the compound of interest, is often associated with increased lipophilicity, which can affect the compound's absorption and distribution in biological systems. The morpholin-4-yl group could also impact the solubility and stability of the compound, influencing its overall pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has delved into the synthesis of compounds with structural elements akin to 3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride, highlighting their potential biological activities. For instance, studies on the synthesis of furoquinolines and their derivatives have revealed significant anti-inflammatory, analgesic, and antifertility activities. These findings suggest the utility of such compounds in pharmaceutical applications, where they might serve as leads for the development of new therapeutic agents (J. Sharada, Kumari Bhimineni Ratna, M. Rao, 1987).
Oxidative Radical Cyclizations
The exploration of oxidative radical cyclizations highlights the chemical versatility of quinoline derivatives. A study demonstrated the effective synthesis of highly functionalized quinolines from enamines, indicating the compatibility of morpholinocarbonyl and benzoyl groups with these reaction conditions. This suggests potential pathways for synthesizing novel quinoline derivatives with varying functionalities, which could be valuable in material science and organic synthesis (P. Tsai et al., 2013).
Novel Syntheses and Transformations
The facile synthesis of novel quinoline derivatives has been achieved through various synthetic routes. These routes involve innovative methods such as the one-pot reaction and the use of ultrasound irradiation, leading to the creation of compounds with potential applications in biochemistry and medicine due to their fluorophore properties (W. Gao et al., 2011). Such studies underscore the potential of quinoline derivatives in the development of new diagnostic tools and therapeutic agents.
Catalytic Applications
Research into the catalytic uses of quinoline derivatives has yielded promising results. For instance, the preparation of pincer catalysts using 2-aminomethylbenzo[h]quinoline derivatives has demonstrated their efficacy in ketone reduction. This underscores the potential of such compounds in catalysis, offering a pathway to more efficient and selective synthesis processes in organic chemistry (S. Facchetti et al., 2016).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of quinoline derivatives have been a subject of interest, with studies showing that certain compounds exhibit significant activity against MRSA and other microbial strains. This indicates the potential of quinoline derivatives in the development of new antimicrobial agents, which could be crucial in combating antibiotic-resistant bacteria (Min-Min Zhao et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to have significant pharmaceutical and biological activities
Mode of Action
It’s worth noting that quinoline derivatives have been shown to display different tautomeric forms, which could potentially influence their interaction with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride are currently unknown. Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Quinoline derivatives have been associated with a wide range of biological activities, suggesting potential therapeutic applications .
Eigenschaften
IUPAC Name |
(6-methyl-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2.ClH/c1-15-7-8-19-17(13-15)20(23-9-11-25-12-10-23)18(14-22-19)21(24)16-5-3-2-4-6-16;/h2-8,13-14H,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPCVDGLPDMPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

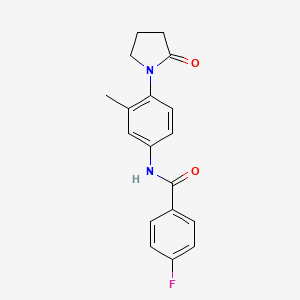
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B3009498.png)
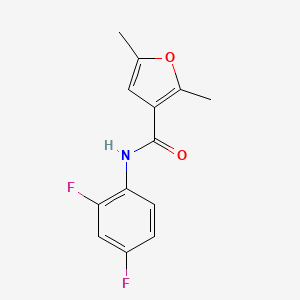
![1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B3009500.png)

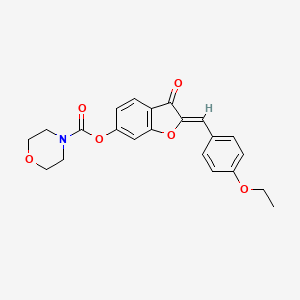
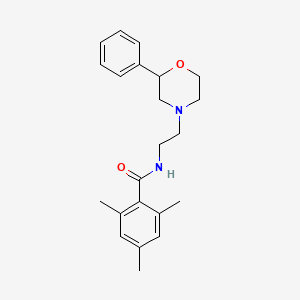
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)
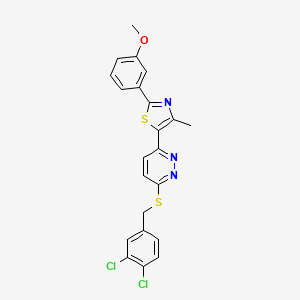
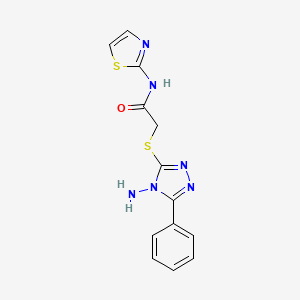
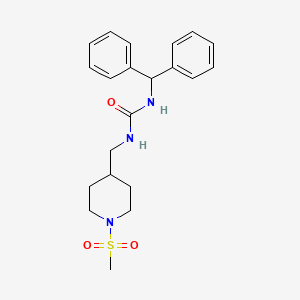
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)
